molecular formula C9H12O2 B8291916 (R)-2-Phenylpropane-1,2-diol

(R)-2-Phenylpropane-1,2-diol

Cat. No. B8291916
M. Wt: 152.19 g/mol
InChI Key: LNCZPZFNQQFXPT-VIFPVBQESA-N
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Patent
US09340549B2

Procedure details

To a solution of 2-phenylpropane-1,2-diol (300 mg, 1.972 mmol) in DCM (60 mL) was added Dess-Martin periodinane (836 mg, 1.972 mmol) at 0° C. The reaction mixture was then stirred for 2 hours at room temperature. After completion of reaction (monitored by TLC (TLC eluent: 50% EtOAc in petroleum ether, UV active)), the reaction mixture was quenched with saturated NaHCO3 solution and extracted with EtOAc. The combined organic layers were washed with water, saturated NaCl solution and dried over anhydrous Na2SO4. The solvents were removed under reduced pressure providing 2-hydroxy-2-phenylpropanal (250 g) as a colorless liquid, which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
836 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:11])([CH3:10])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.CCOC(C)=O>C(Cl)Cl>[OH:11][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:10])[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)(C)O
Name
Quantity
836 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C=O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 84418.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.